GEA 3162: A Technical Guide to its Mechanism of Action
GEA 3162: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GEA 3162, with the chemical name 1,2,3,4,-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride, is a mesoionic oxatriazole derivative that has garnered significant interest in pharmacological research due to its potent effects on inflammatory cells, particularly neutrophils. Initially characterized as a nitric oxide (NO) donor, subsequent research has revealed a more complex mechanism of action involving the co-generation of superoxide (O₂⁻), leading to the formation of peroxynitrite (ONOO⁻). This dual activity underlies its diverse biological effects, which range from the induction of apoptosis in neutrophils to the modulation of intracellular calcium levels. This technical guide provides an in-depth overview of the core mechanism of action of GEA 3162, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: A Peroxynitrite Donor
The primary mechanism of action of GEA 3162 is its decomposition to co-generate nitric oxide and superoxide.[1][2][3] This simultaneous release leads to the rapid formation of peroxynitrite, a potent and reactive oxidizing and nitrating agent. While GEA 3162 can influence cellular processes through cGMP-dependent pathways typical of NO donors, many of its significant effects are attributed to the actions of peroxynitrite.[4]
Evidence for GEA 3162 as a peroxynitrite donor comes from several key experimental observations:
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Detection of Nitric Oxide and Superoxide: In cell-free systems, direct measurement of free nitric oxide from GEA 3162 is not readily detectable. However, in the presence of superoxide dismutase (SOD), which scavenges superoxide and prevents its reaction with NO, a concentration-dependent release of NO can be unmasked.[1][2]
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Oxidation of Dihydrorhodamine 123: GEA 3162 has been shown to oxidize the fluorescent dye dihydrorhodamine 123 (DHR 123).[1][2] This oxidation is characteristic of peroxynitrite and other reactive oxygen species, but not nitric oxide alone.
This peroxynitrite-generating capacity of GEA 3162 is central to its biological activities, particularly its effects on neutrophil function and survival.
Key Biological Effects of GEA 3162
Induction of Neutrophil Apoptosis
GEA 3162 is a potent inducer of apoptosis in human neutrophils.[1][3][4] This pro-apoptotic effect is mediated by peroxynitrite and follows a distinct signaling pathway that differs from classical apoptosis in several ways.
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Morphological Changes: Treatment of neutrophils with GEA 3162 induces characteristic morphological features of apoptosis, including cell shrinkage and chromatin condensation.[1]
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Caspase Activation: The apoptotic pathway triggered by GEA 3162 is caspase-dependent, involving the activation of initiator caspases-2, -8, and -9, as well as the executioner caspase-3.[4]
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Mitochondrial Involvement: GEA 3162 induces a loss of mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway.
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Paradoxical Inhibition of DNA Fragmentation: Unlike many apoptotic stimuli, GEA 3162 paradoxically inhibits internucleosomal DNA fragmentation, a hallmark of late-stage apoptosis.[1][2] This effect is also observed with other peroxynitrite donors like SIN-1.[1]
Modulation of Intracellular Calcium
GEA 3162 stimulates a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i) in neutrophils.[5] This effect is crucial for many neutrophil functions and is mechanistically distinct from other calcium-mobilizing agents.
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Guanylyl Cyclase Independence: The GEA 3162-induced calcium influx is not affected by inhibitors of guanylyl cyclase, indicating a cGMP-independent mechanism.[5]
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Distinct from Store-Operated Calcium Entry: The pathway activated by GEA 3162 is different from the classical store-operated calcium entry (SOCE) pathway. GEA 3162 does not potentiate, but rather reduces, calcium entry activated by store-depleting agents.[5]
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Thiol Oxidation: The mechanism of calcium entry is suggested to involve the direct oxidation of protein thiols.[5]
Inhibition of Neutrophil Functions
GEA 3162 has been shown to inhibit several pro-inflammatory functions of neutrophils, likely through both cGMP-dependent and independent mechanisms.
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Inhibition of Chemotaxis: GEA 3162 is an effective inhibitor of fMLP-induced chemotactic movement of human polymorphonuclear leukocytes (PMNs).[1]
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Inhibition of Mediator Release: The compound dose-dependently inhibits the release of inflammatory mediators such as leukotriene B4 (LTB4) and β-glucuronidase from activated neutrophils.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of GEA 3162.
| Parameter | Cell Type | Activator | Effect | IC₅₀ / Concentration Range | Reference |
| Inhibition of Neutrophil Function | |||||
| Chemotaxis | Human PMNs | fMLP | Inhibition | 6 µM | [1] |
| LTB4 Release | Human PMNs | A23187 | Inhibition | 0 - 1 mM (dose-dependent) | [1] |
| β-glucuronidase Release | Human PMNs | A23187 | Inhibition | 0 - 1 mM (dose-dependent) | [1] |
| Induction of Apoptosis | |||||
| Morphological Apoptosis | Human Neutrophils | - | Induction | 100 µM | [1] |
| DNA Fragmentation | Human Neutrophils | - | Inhibition | 100 µM | [1] |
| Caspase Activation | |||||
| Caspase-2, -3, -8, -9 | Murine Bone Marrow Cells | - | Activation | 30 - 100 µM | [6] |
| Calcium Influx | |||||
| [Ca²⁺]i Increase | Rat Neutrophils | - | Stimulation | Concentration-dependent | [5] |
Signaling Pathways
The signaling pathways activated by GEA 3162 are multifaceted. The two primary pathways are the peroxynitrite-mediated apoptotic pathway and the pathway leading to calcium influx.
Peroxynitrite-Mediated Apoptotic Pathway
Caption: Peroxynitrite-mediated apoptotic pathway induced by GEA 3162 in neutrophils.
Calcium Influx Pathway
Caption: Proposed pathway for GEA 3162-induced calcium influx in neutrophils.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of GEA 3162.
Measurement of Nitric Oxide and Superoxide Generation
Objective: To demonstrate the co-generation of NO and O₂⁻ by GEA 3162.
Methodology:
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Nitric Oxide Measurement (Electrochemical Detection):
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Prepare a solution of GEA 3162 in a suitable buffer (e.g., PBS) at the desired concentration.
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Use an NO-selective electrode calibrated with a standard NO donor (e.g., DEA/NO).
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Record the NO concentration over time in the absence and presence of superoxide dismutase (SOD). A significant increase in detectable NO in the presence of SOD indicates simultaneous O₂⁻ production.
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Superoxide Measurement (Cytochrome c Reduction Assay):
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Prepare a reaction mixture containing GEA 3162, cytochrome c, and buffer.
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Monitor the reduction of cytochrome c by measuring the change in absorbance at 550 nm.
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Perform a parallel experiment in the presence of SOD. The SOD-inhibitable portion of cytochrome c reduction is attributed to superoxide.
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Assessment of Neutrophil Apoptosis
Objective: To evaluate the pro-apoptotic effect of GEA 3162 on neutrophils.
Methodology:
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Neutrophil Isolation:
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Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.
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Morphological Assessment:
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Culture isolated neutrophils with and without GEA 3162 for a specified time (e.g., 6-20 hours).
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Prepare cytospins of the cell suspensions.
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Stain the slides with a Romanowsky-type stain (e.g., May-Grünwald-Giemsa).
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Assess apoptosis based on morphological criteria (cell shrinkage, nuclear condensation, and formation of apoptotic bodies) under a light microscope.
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DNA Fragmentation Analysis (Flow Cytometry):
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After incubation with GEA 3162, harvest the neutrophils.
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Fix the cells in ethanol.
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Resuspend the cells in a solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase.
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Analyze the DNA content by flow cytometry. Apoptotic cells will appear as a sub-G1 peak due to the loss of fragmented DNA.
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Measurement of Intracellular Calcium
Objective: To measure the effect of GEA 3162 on intracellular calcium concentration.
Methodology:
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Cell Loading:
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Load isolated neutrophils with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM) by incubating the cells with the dye in a suitable buffer.
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Fluorometric Measurement:
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Resuspend the dye-loaded cells in a calcium-containing buffer.
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Place the cell suspension in a fluorometer cuvette with constant stirring.
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Establish a baseline fluorescence reading.
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Add GEA 3162 and record the change in fluorescence over time.
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For ratiometric dyes like Fura-2, measure the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the intracellular calcium concentration.
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Conclusion
GEA 3162 is a valuable research tool for investigating the biological roles of peroxynitrite. Its mechanism of action is centered on the co-generation of nitric oxide and superoxide, leading to the formation of this highly reactive species. This activity results in a unique profile of biological effects, including the induction of a distinct apoptotic pathway in neutrophils and the stimulation of intracellular calcium influx through a novel mechanism. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with or interested in the pharmacological properties of GEA 3162. Further research into the downstream targets of peroxynitrite and the specific proteins involved in the GEA 3162-induced calcium influx will continue to elucidate the full spectrum of its cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GEA 3162, a peroxynitrite donor, induces Bcl-2-sensitive, p53-independent apoptosis in murine bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
